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Compound Name:

ylmethyl)acetamide
CAS No.: 46120-62-1
Cat. No.: B2537585

Get Quote

The structure of 2-chloro-N-(pyridin-2-yImethyl)acetamide consists of two functional
domains:

e The a -Chloroacetamide Warhead: Acts as the electrophile, undergoing an irreversible SN2
nucleophilic substitution when attacked by a deprotonated, reactive cysteine thiolate.

o The 2-Pyridylmethyl Scaffold: Serves as the pre-covalent binding determinant. The pyridine
nitrogen acts as a hydrogen bond acceptor and can become protonated in acidic
microenvironments, directing the fragment toward specific electrostatic pockets (e.g., near
Asp/Glu residues).

Compared to primary chloroacetamides, N-substituted chloroacetamides exhibit a statistically
significant increase in intrinsic reactivity (approximately 1.7-fold faster thiol reaction rates) due
to the inductive and conformational effects of the substituent [4]. However, they remain
significantly less promiscuous than universal probes like iodoacetamide.
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Fig 1: Comparative reaction mechanisms of cysteine-reactive electrophilic warheads.

Comparative Performance Data

To objectively evaluate 2-chloro-N-(pyridin-2-ylmethyl)acetamide, we must benchmark it
against the two other pillars of covalent FBDD: Acrylamides (the standard for clinical
candidates) and lodoacetamides (the standard for universal proteomic profiling).

Recent large-scale chemoproteomic studies demonstrate that chloroacetamides ligand up to
fivefold more cysteine sites and exhibit fivefold increased reactivity rates compared to
structurally matched acrylamides [1]. This makes chloroacetamides superior for initial hit
generation, whereas acrylamides are preferred for late-stage lead optimization.
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Performance Metric

2-Chloro-N-
(pyridin-2-
ylmethyl)acetamide

Typical Acrylamide
Fragment

lodoacetamide (1A)
Probe

Electrophilic Warhead

o -Chloroacetamide

a,B -Unsaturated

carbonyl

o -lodoacetamide

Reaction Mechanism

SN2 Alkylation

Michael Addition

Rapid SN2 Alkylation

Intrinsic Reactivity
(GSH t1/2)

Moderate (~2-5 hours)

Low (>12 hours)

Very High (<10 mins)

Proteome-wide

Ligandability

~5-10% of reactive

cysteines

~1-2% of reactive

cysteines

>80% of reactive

cysteines

Cross-Reactivity /

Promiscuity

Moderate (Tunable via

pyridine ring)

Low (Highly
dependent on non-

covalent binding)

High (Pan-reactive)

Primary Use Case

Fragment screening,

hit generation

Lead optimization,

clinical candidates

ABPP universal probe

Experimental Methodology: Self-Validating SLC-
ABPP Profiling

To accurately map the cross-reactivity of 2-chloro-N-(pyridin-2-ylmethyl)acetamide, we
utilize Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) [1][2]. This protocol is
a self-validating system: by using a universal "chaser" probe, we measure the absence of

signal to confirm the presence of fragment binding.

Step-by-Step Protocol

Proteome Extraction: Harvest HEK293T cells and lyse in cold PBS with MS-compatible

detergents (e.g., 0.1% NP-40). Causality: Maintaining native 3D protein folding is critical.

Cysteine reactivity is heavily dictated by local microenvironments (e.g., pKa suppression by

adjacent basic residues). Denaturation destroys this reactivity landscape.

Fragment Incubation: Treat the proteome (1 mg/mL) with 50 uM of 2-chloro-N-(pyridin-2-

ylmethyl)acetamide or DMSO vehicle for 1 hour at 37°C. Causality: 50 uM is the optimal
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threshold for fragment screening; it is high enough to drive low-affinity pre-covalent
interactions but low enough to prevent non-specific electrophilic swamping [3].

o Universal Probe Labeling: Add 100 uM Desthiobiotin-lodoacetamide (DBIA) for 1 hour.
Causality: DBIA permanently tags all unreacted, solvent-exposed cysteines. If the
chloroacetamide fragment successfully engaged a specific cysteine, that site is sterically
protected from DBIA labeling.

» Enrichment & Digestion: Precipitate proteins (methanol/chloroform), resuspend, and enrich
DBIA-labeled proteins using streptavidin agarose. Perform on-bead trypsin digestion.
Causality: Desthiobiotin allows for gentle elution and isolates only the cysteine-containing
peptides, drastically reducing MS complexity and increasing quantitative depth.

e LC-MS/MS & Quantification: Analyze via Data-Independent Acquisition (DIA) MS. Calculate
the Competition Ratio (CR) = IntensityDMSO/IntensityFragment. Causality: ACR >4
indicates >75% target engagement by the fragment at that specific site, classifying it as a
validated hit.
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Fig 2: Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) workflow.

Expert Insights on Cross-Reactivity & Application

When deploying 2-chloro-N-(pyridin-2-yImethyl)acetamide, researchers must account for its

specific cross-reactivity footprint. Because chloroacetamides are intrinsically more reactive than
acrylamides, they are exceptional tools for "ligandability mapping"—identifying novel, druggable
pockets on previously "undruggable" targets like transcription factors or scaffolding proteins [2].

However, the 2-pyridylmethyl group is not merely a passive linker. In my experience analyzing
chemoproteomic datasets, fragments containing pyridine rings frequently exhibit enriched
cross-reactivity toward cysteines located in highly acidic pockets. The pyridine nitrogen can
accept a hydrogen bond from the solvent or target protein, effectively anchoring the fragment
long enough for the SN2 reaction to occur. If your goal is to develop a highly selective clinical
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candidate, this fragment serves as an ideal starting point. Once a hit is confirmed, the standard
medicinal chemistry progression involves swapping the chloroacetamide for a less reactive
acrylamide to eliminate off-target cross-reactivity, relying entirely on the optimized non-covalent
interactions to drive binding [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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